molecular formula C18H16O4 B12943265 2-Phenoxyethyl 2H-chromene-3-carboxylate

2-Phenoxyethyl 2H-chromene-3-carboxylate

Cat. No.: B12943265
M. Wt: 296.3 g/mol
InChI Key: DSRDHMFBMQKVQG-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenesThese compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 2H-chromene-3-carboxylate typically involves the reaction of 2H-chromene-3-carboxylate derivatives with phenoxyethyl groups. One common method is the Knoevenagel condensation reaction, where active methylene compounds react with aromatic aldehydes in the presence of a base . The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Knoevenagel condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Phenoxyethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxyethyl 2H-chromene-3-carboxylate stands out due to its unique phenoxyethyl group, which can enhance its biological activity and specificity. This structural modification can lead to improved therapeutic effects and reduced side effects compared to other chromene derivatives .

Properties

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

2-phenoxyethyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H16O4/c19-18(21-11-10-20-16-7-2-1-3-8-16)15-12-14-6-4-5-9-17(14)22-13-15/h1-9,12H,10-11,13H2

InChI Key

DSRDHMFBMQKVQG-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCCOC3=CC=CC=C3

Origin of Product

United States

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